molecular formula C12H17BrN2 B1368486 5-Bromo-2-(2-methylpiperidin-1-yl)aniline CAS No. 1016849-87-8

5-Bromo-2-(2-methylpiperidin-1-yl)aniline

Cat. No.: B1368486
CAS No.: 1016849-87-8
M. Wt: 269.18 g/mol
InChI Key: OWFGFMQECASRHO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C12H17BrN2. It is a brominated aniline derivative that features a piperidine ring substituted with a methyl group. This compound is primarily used in scientific research and has applications in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as nitro compounds.

    Reduction Products: Reduced derivatives such as amines.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is used extensively in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGFMQECASRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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